![molecular formula C18H13N3 B15250481 6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile CAS No. 133617-72-8](/img/structure/B15250481.png)
6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted heterocycles under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Other methods include Stille and Suzuki couplings, which also employ palladium catalysts and offer good yields .
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalytic systems. The choice of method depends on the desired yield, cost, and environmental considerations. Advances in catalytic technology have enabled more efficient and sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like Ag₂O.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Ag₂O in the presence of pyridine derivatives.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed reactions using halogenated precursors.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential in biological assays and as a probe for studying metal ion interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and photophysical processes. The bipyridine core allows for strong chelation with metals, which is crucial for its function in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without additional substituents.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
6-Methyl-2,2’-bipyridine: Similar to the target compound but lacks the phenyl and carbonitrile groups.
Uniqueness
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile is unique due to its specific substituents, which enhance its coordination ability and modify its electronic properties. These features make it particularly useful in applications requiring precise control over metal-ligand interactions .
Propriétés
Numéro CAS |
133617-72-8 |
|---|---|
Formule moléculaire |
C18H13N3 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3/c1-13-16(12-19)15(14-7-3-2-4-8-14)11-18(21-13)17-9-5-6-10-20-17/h2-11H,1H3 |
Clé InChI |
ZLUBMOKJABDVSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





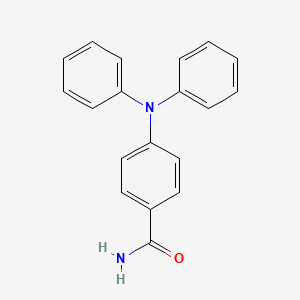

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B15250426.png)
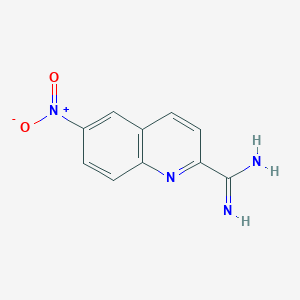
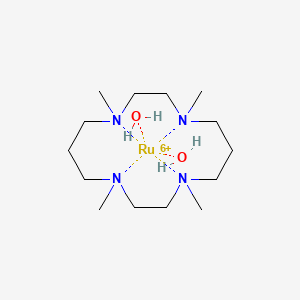
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
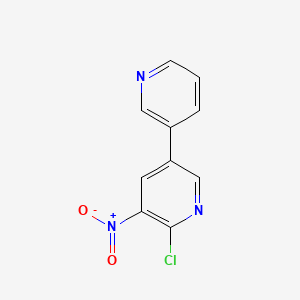
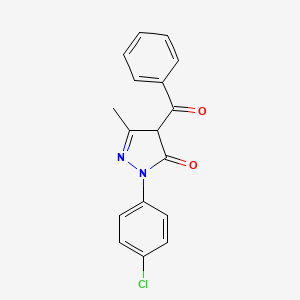
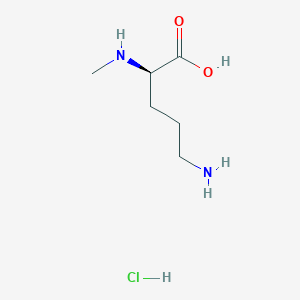
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
